Cas no 1368827-63-7 (2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid)

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid
- 1,2-Dimethyl-α-oxo-1H-indole-3-acetic acid
- 1368827-63-7
- SCHEMBL8702816
- EN300-1840578
-
- インチ: 1S/C12H11NO3/c1-7-10(11(14)12(15)16)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16)
- InChIKey: QYSBKECJGKQBTA-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=CC=C2)C(C(=O)C(O)=O)=C1C
計算された属性
- せいみつぶんしりょう: 217.07389321g/mol
- どういたいしつりょう: 217.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 59.3Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 413.3±37.0 °C(Predicted)
- 酸性度係数(pKa): 2.17±0.54(Predicted)
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840578-0.05g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1840578-0.25g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1840578-1g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1840578-10g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1840578-0.1g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1840578-1.0g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1840578-0.5g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1840578-5.0g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1840578-5g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1840578-10.0g |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid |
1368827-63-7 | 10g |
$5221.0 | 2023-05-26 |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acidに関する追加情報
Introduction to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid (CAS No. 1368827-63-7)
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid (CAS No. 1368827-63-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of indole and features a unique structural arrangement that imparts it with a range of biological activities. The compound's structure consists of a 1,2-dimethylindole moiety linked to a carboxylic acid group through an oxoacetic acid bridge, which contributes to its diverse pharmacological properties.
The chemical structure of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid is characterized by the presence of an indole ring system with two methyl groups at the 1 and 2 positions. The carboxylic acid group attached to the indole ring via an oxoacetic acid bridge is a key feature that influences its reactivity and biological activity. This structural arrangement has been the subject of extensive research, particularly in the context of its potential therapeutic applications.
In recent years, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid has been investigated for its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid could be a valuable candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid has also shown potential in cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings have led to increased interest in exploring the therapeutic potential of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid in oncology.
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid has been optimized through various methodologies to improve yield and purity. One common approach involves the reaction of 1,2-dimethylindole with chloroacetyl chloride followed by hydrolysis to form the carboxylic acid. Alternative synthetic routes have also been explored to enhance the efficiency and scalability of production. These advancements in synthetic chemistry have facilitated further research into the biological activities and potential applications of this compound.
In addition to its therapeutic potential, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid has been studied for its use as a tool compound in biochemical assays. Its ability to selectively modulate specific signaling pathways makes it a valuable reagent for investigating cellular processes involved in inflammation and cancer. Researchers have utilized this compound to gain insights into the molecular mechanisms underlying these diseases, contributing to a deeper understanding of their pathogenesis.
The safety profile of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid is an important consideration for its potential clinical use. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully evaluate its safety and efficacy in human subjects. Clinical trials are currently underway to assess the safety and effectiveness of this compound in treating various inflammatory and cancerous conditions.
In conclusion, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid (CAS No. 1368827-63-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing our understanding and treatment of inflammatory diseases and cancer.
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